(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide
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Overview
Description
(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tetrafluoroethoxy group makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
4-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its phenyl group to other metals, such as palladium or nickel, which are used in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions are typically fluorinated aromatic compounds, which are valuable in various chemical industries.
Scientific Research Applications
Chemistry
In chemistry, (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of fluorinated compounds.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used due to their enhanced metabolic stability and bioavailability. This compound can be used to synthesize fluorinated pharmaceuticals, which may have improved efficacy and reduced side effects.
Industry
In the industrial sector, fluorinated compounds are used in the production of agrochemicals, polymers, and specialty materials
Mechanism of Action
The mechanism of action of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a nucleophile. The tetrafluoroethoxy group enhances the reactivity of the phenyl group by stabilizing the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
(4-(1,1,2,2-tetrafluoroethoxy)phenyl)magnesium bromide: Another organometallic compound used in similar reactions.
(4-(1,1,2,2-tetrafluoroethoxy)phenyl)lithium: A more reactive compound used in the synthesis of fluorinated compounds.
Uniqueness
The uniqueness of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide lies in its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a wider range of synthetic applications.
Properties
Molecular Formula |
C8H5BrF4OZn |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene |
InChI |
InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1 |
InChI Key |
UWXXPVSYZADKKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(C(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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